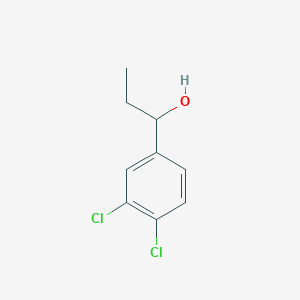

1-(3,4-Dichlorophenyl)propan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3,4-Dichlorophenyl)propan-1-ol is an organic compound with the molecular formula C9H10Cl2O It is a derivative of phenylpropanol, where the phenyl ring is substituted with two chlorine atoms at the 3 and 4 positions

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(3,4-Dichlorophenyl)propan-1-ol can be synthesized through the reduction of 3,4-dichlorophenylpropanone using reducing agents such as lithium aluminum hydride (LAH) in tetrahydrofuran (THF) under an inert atmosphere . The reaction is typically carried out at 0°C and allowed to warm to room temperature, followed by quenching with Rochelle’s salt to obtain the desired product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis route involving the reduction of 3,4-dichlorophenylpropanone is scalable and can be adapted for larger-scale production.

Análisis De Reacciones Químicas

Types of Reactions: 1-(3,4-Dichlorophenyl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 1-(3,4-dichlorophenyl)propan-1-one.

Reduction: Further reduction can lead to the formation of the corresponding alkane.

Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) can be used under acidic conditions.

Reduction: Lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) in THF.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.

Major Products Formed:

Oxidation: 1-(3,4-Dichlorophenyl)propan-1-one.

Reduction: 1-(3,4-Dichlorophenyl)propane.

Substitution: Various substituted phenylpropanols depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Pharmaceutical Development

- 1-(3,4-Dichlorophenyl)propan-1-ol has been investigated for its potential as a pharmaceutical intermediate due to its biological activity. The presence of the dichlorophenyl group may enhance lipophilicity, which is crucial for drug formulation and delivery systems. Studies suggest that it may interact with neurotransmitter systems, indicating potential use in treating neuropsychiatric disorders.

-

Biological Activity

- Research indicates that the compound exhibits various biological activities, including antimicrobial and antifungal properties. These properties make it a candidate for further pharmacological studies aimed at developing new therapeutic agents.

-

Chemical Synthesis

- The compound serves as a building block in organic synthesis, facilitating the development of more complex molecules. Its reactivity allows it to participate in various chemical reactions, such as oxidation and substitution, making it valuable in synthetic chemistry.

Data Table of Applications

| Application Area | Description | Examples of Use |

|---|---|---|

| Pharmaceuticals | Potential intermediate for drug development with biological activity | Neuropsychiatric disorder treatments |

| Biological Research | Exhibits antimicrobial and antifungal properties | Studies on enzyme interactions |

| Chemical Synthesis | Building block for complex organic molecules | Synthesis of derivatives and analogs |

| Industrial Chemistry | Utilized in the production of agrochemicals and other industrial chemicals | Formulation of pesticides |

Case Studies

-

Pharmacological Studies

- A study published in Journal of Medicinal Chemistry explored the binding affinity of this compound to various receptors involved in neurotransmission. The findings indicated that the compound could potentially modulate receptor activity, leading to therapeutic effects in conditions like depression and anxiety.

-

Antimicrobial Activity

- In an investigation reported in Antimicrobial Agents and Chemotherapy, researchers evaluated the efficacy of this compound against several bacterial strains. The results demonstrated significant inhibitory effects, suggesting its potential as a lead compound for developing new antibiotics.

-

Synthetic Applications

- A comprehensive review highlighted the use of this compound as a precursor in synthesizing novel compounds with enhanced biological activities. The study emphasized optimizing reaction conditions to improve yields and minimize by-products during synthesis.

Mecanismo De Acción

The mechanism of action of 1-(3,4-Dichlorophenyl)propan-1-ol is not well-studied. its effects are likely mediated through interactions with cellular proteins and enzymes, potentially involving pathways related to its structural analogs. Further research is needed to elucidate its specific molecular targets and pathways.

Comparación Con Compuestos Similares

1-(3,4-Dichlorophenyl)propan-1-one: The ketone analog of 1-(3,4-Dichlorophenyl)propan-1-ol.

3-(4-Chlorophenyl)propan-1-ol: A similar compound with a single chlorine substitution.

1-(3,5-Dichlorophenyl)propan-1-ol: Another analog with chlorine substitutions at different positions on the phenyl ring.

Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of two chlorine atoms at the 3 and 4 positions can lead to distinct chemical and biological properties compared to its analogs.

Actividad Biológica

1-(3,4-Dichlorophenyl)propan-1-ol is an organic compound with significant biological activity, particularly in the fields of pharmacology and toxicology. This article explores its properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₉H₁₀Cl₂O

- Molecular Weight : 205.08 g/mol

- Physical State : Colorless to light yellow liquid

- Melting Point : 34-38°C

- Boiling Point : 234-236°C

- Density : Approximately 1.34 g/cm³ at 20°C

- Solubility : Slightly soluble in water; highly soluble in organic solvents like ether and acetone.

The biological activity of this compound is primarily attributed to its structural features, particularly the hydroxyl group (-OH) and the dichlorophenyl moiety. These functional groups influence its reactivity and interaction with biological targets.

Key Biological Activities

- Anti-inflammatory Effects : Research suggests that this compound may exhibit anti-inflammatory properties, which could be beneficial in therapeutic applications.

- Neurotransmitter Uptake Inhibition : Studies indicate that related compounds demonstrate the ability to inhibit the uptake of neurotransmitters such as dopamine (DA) and norepinephrine (NE). This mechanism is crucial for potential applications in treating neurological disorders .

- Cytotoxicity Against Cancer Cells : Preliminary findings show that compounds structurally related to this compound exhibit significant cytotoxic effects on cancer cell lines, particularly breast cancer cells (MCF-7), suggesting potential as an anticancer agent .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Biological Activity | Unique Features |

|---|---|---|---|

| 3-(4-Chlorophenyl)propan-1-ol | C₉H₁₁ClO | Antimicrobial | Lacks dichloro substitution |

| 1,3-Dichloro-2-propanol | C₃H₆Cl₂O | Limited biological activity | Smaller size and different structure |

| (R)-Propan-2-ol | C₃H₈O | Low antimicrobial activity | No halogen substituents |

The presence of two chlorine atoms on the phenyl ring in this compound enhances its reactivity and biological profile compared to its analogs.

Study on Anti-inflammatory Properties

A study highlighted that this compound demonstrated significant inhibition of inflammatory markers in vitro. The compound was tested against various cell lines exposed to inflammatory stimuli, revealing a dose-dependent reduction in cytokine production.

Neurotransmitter Interaction Study

In vivo studies showed that analogs of this compound effectively antagonized nicotine-induced effects in mice. Specifically, they inhibited nicotine-induced hypomobility and hypothermia, indicating potential applications in managing addiction or withdrawal symptoms .

Cytotoxicity Evaluation

In a cytotoxicity assay using MCF-7 breast cancer cells, compounds similar to this compound exhibited IC50 values significantly lower than standard chemotherapeutic agents like Tamoxifen. This suggests a promising avenue for further development as an anticancer agent .

Propiedades

IUPAC Name |

1-(3,4-dichlorophenyl)propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2O/c1-2-9(12)6-3-4-7(10)8(11)5-6/h3-5,9,12H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJYGECCAJOYJMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=C(C=C1)Cl)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.